N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide -

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Catalog Number: EVT-4776547
CAS Number:
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on the provided literature, N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide likely belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are heterocyclic organic compounds containing a sulfur atom and two nitrogen atoms within a five-membered ring. They are often investigated for their various biological activities and potential applications in medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Starting material: A common precursor for these derivatives is 5-amino-1,3,4-thiadiazole-2-thiol. []
  • Alkylation: This thiol can be alkylated with 3-bromobenzyl bromide to introduce the 3-bromobenzyl substituent at the sulfur atom. [, , ]
  • Acylation: The resulting product can then be acylated with 2-methoxybenzoyl chloride to introduce the 2-methoxybenzamide moiety at the nitrogen atom. [, , ]
Molecular Structure Analysis
  • Planar thiadiazole ring: The thiadiazole ring is generally planar due to the presence of double bonds. [, , , , , , ]
  • Potential for hydrogen bonding: The presence of N-H and C=O groups suggests the possibility of intra- and intermolecular hydrogen bonding, which can influence crystal packing and physical properties. [, , , , ]
Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-thiadiazole derivatives have been reported as enzyme inhibitors, targeting enzymes like ketol-acid reductoisomerase, carbonic anhydrase, and tyrosine kinases. [, , , ]
Applications
  • Pharmaceuticals: It could be investigated for potential anticancer, antimicrobial, anti-inflammatory, or anticonvulsant properties. [, , , , , , , , , , , , ]
  • Agrochemicals: Its structural features might make it suitable for development as a fungicide, herbicide, or insecticide. [, ]

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

  • Compound Description: This compound represents a hybrid molecule incorporating a 1,3,4-thiadiazole moiety linked to a pyrazoline ring system and a dichloroacetic acid moiety. It was synthesized using a cost-effective approach involving stepwise alkylation and acylation reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol. This compound has shown anticancer activity in vitro against various cancer cell lines. []

N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives []

  • Compound Description: This series of compounds features a 1,3,4-thiadiazole ring directly linked to an indole moiety at the 5-position. These derivatives were synthesized and characterized, with a focus on their antioxidant properties. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []

  • Compound Description: This study focused on the synthesis and anticancer assessment of a series of 1,3,4-thiadiazole derivatives incorporating either a benzamide or benzothioamide moiety at the 2-position. The 5-position of the thiadiazole ring was substituted with a trifluoromethyl group, and the benzamide/benzothioamide moiety included halogen substitutions (Cl, F). These compounds exhibited potent in vitro cytotoxicity against various cancer cell lines, including prostate, colon, and neuroblastoma. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives []

  • Compound Description: This research involved the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives with benzamide groups coupled through a methylene amino linker at the 2-position. This series focused on incorporating various substituents on the methylene amino group. The compounds demonstrated promising in vitro anticancer activity against melanoma, leukemia, cervical, and breast cancer cell lines. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives []

  • Compound Description: This study focused on designing and synthesizing a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives. The compounds were evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Some compounds exhibited notable anticancer activity, prompting further investigation into their pharmacokinetic properties through ADMET studies. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

  • Compound Description: This research focused on designing, synthesizing, and screening N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives for their potential as human carbonic anhydrase (hCA) inhibitors. The compounds were tested against hCA isoforms I, II, VII, and XII. While most compounds showed weak inhibition, some exhibited modest potency against specific isoforms, prompting further investigation as potential leads for developing selective hCA inhibitors. []

Properties

Product Name

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c1-23-14-8-3-2-7-13(14)16(22)19-17-21-20-15(24-17)10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

MCGOECZUFRWTOE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.